molecular formula C12H8Cl2O2 B056750 Diclosan CAS No. 3380-30-1

Diclosan

Cat. No.: B056750
CAS No.: 3380-30-1
M. Wt: 255.09 g/mol
InChI Key: BYNQFCJOHGOKSS-UHFFFAOYSA-N
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Description

Soneclosan, also known as 5-chloro-2-(p-chlorophenoxy)phenol, is an antimicrobial agent belonging to the class of organic compounds known as diphenylethers. These compounds contain two benzene rings linked through an ether group.

Mechanism of Action

Target of Action

Diclosan, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes . This disruption leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain . Additionally, disorders of cholesterol synthesis were commonly detected with both triclosan and this compound .

Pharmacokinetics

The ADME properties of a drug can be influenced by factors such as the drug’s chemical structure, formulation, and the presence of any interfering substances .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the signaling molecules that contribute to inflammation and pain . Additionally, both triclosan and this compound treatment led to equal reductions in hepatocellular cholesterol levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the concentration of the disinfectant, the pH of the surrounding environment, and the presence of organic materials like pus and blood at the site of action . For instance, the presence of fats and oils at the site of action can greatly reduce the activity of phenolic compounds like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soneclosan can be synthesized through a series of chemical reactions involving chlorination and etherification. The primary synthetic route involves the chlorination of phenol to produce 5-chlorophenol, which is then reacted with p-chlorophenol in the presence of a base to form the ether linkage. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of Soneclosan involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Soneclosan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Soneclosan

Soneclosan is unique due to its specific inhibition of the FabI enzyme, making it particularly effective against certain bacterial strains such as Helicobacter pylori.

Properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQFCJOHGOKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187464
Record name Soneclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3380-30-1
Record name 4,4′-Dichloro-2-hydroxydiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3380-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soneclosan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soneclosan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Soneclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONECLOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diclosan exert its antibacterial effect? What are the downstream consequences of this interaction?

A1: this compound targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis [, ]. This enzyme, also known as FabI, catalyzes the NADH-dependent reduction of alpha,beta-unsaturated fatty acids attached to the acyl carrier protein. By inhibiting ENR, this compound disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial cell death.

Q2: The research mentions that this compound forms a complex with ENR. Is there structural data available for this interaction?

A2: Yes, research has successfully crystallized Helicobacter pylori ENR in complex with NADH and this compound []. X-ray crystallography data was collected at a resolution of 2.3 Å. This structural information is highly valuable for understanding the specific interactions between this compound and its target enzyme, which can be crucial for structure-based drug design efforts.

Q3: Are there any concerns regarding the environmental impact of this compound?

A3: Yes, there are concerns about the release of Triclosan (2,4,4'-Trichloro-2'-hydroxydiphenyl ether), a closely related compound to this compound, into the environment []. Due to its structural similarity to thyroid hormones, Triclosan is considered a potential endocrine disruptor and may have adverse effects on wildlife and human health. While the research doesn't specifically address this compound's environmental impact, its structural similarity to Triclosan suggests that similar concerns might exist. Further research is needed to fully understand the environmental fate and potential risks associated with this compound.

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